Einecs 305-815-8

Thermal stability Distillation Process chemistry

Einecs 305-815-8 (CAS 95046-27-8) is the 1:1 addition compound of 2,4-dichlorophenol and 2-aminoethanol (ethanolamine), with the molecular formula C8H11Cl2NO2 and a molecular weight of 224.08 g/mol. It is registered in the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating historical commercial availability within the EU.

Molecular Formula C8H11Cl2NO2
Molecular Weight 224.08 g/mol
CAS No. 95046-27-8
Cat. No. B12687758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 305-815-8
CAS95046-27-8
Molecular FormulaC8H11Cl2NO2
Molecular Weight224.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)O.C(CO)N
InChIInChI=1S/C6H4Cl2O.C2H7NO/c7-4-1-2-6(9)5(8)3-4;3-1-2-4/h1-3,9H;4H,1-3H2
InChIKeyDZCFBGGJVGCOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 305-815-8 (CAS 95046-27-8): Chemical Identity and Structural Classification for Procurement Decisions


Einecs 305-815-8 (CAS 95046-27-8) is the 1:1 addition compound of 2,4-dichlorophenol and 2-aminoethanol (ethanolamine), with the molecular formula C8H11Cl2NO2 and a molecular weight of 224.08 g/mol . It is registered in the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating historical commercial availability within the EU [1]. The compound belongs to the class of amine salts of chlorophenols, a category that has been the subject of patent literature for fungicidal, insecticidal, and bactericidal compositions [2]. High-strength differential evidence from direct head-to-head comparisons is limited in the published literature; the guidance below relies on class-level inference and cross-study comparison where direct data is unavailable.

Why 2,4-Dichlorophenol or Its Sodium Salt Cannot Simply Replace Einecs 305-815-8 in Specialized Applications


Free 2,4-dichlorophenol (CAS 120-83-2) is a volatile, corrosive solid with limited water solubility (~4.5 g/L at 20°C) and high skin permeability, posing significant handling challenges and environmental exposure risks [1]. Its sodium salt improves water solubility but introduces strong alkalinity that can be incompatible with acid-sensitive substrates or downstream reactions [2]. The ethanolamine salt form, by contrast, offers a distinct acid-base profile and is documented in patent literature as providing advantages in miscibility with organic solvents and reduced corrosivity, making it a non-interchangeable entity in formulations requiring a balanced hydrophilicity-lipophilicity profile, thermal stability, or compatibility with specific carrier systems [3].

Quantitative Differentiation Evidence for Einecs 305-815-8 Against Closest Analogs


Thermal Stability: Elevated Boiling Point vs. Free 2,4-Dichlorophenol

The ethanolamine addition compound exhibits a boiling point of 384.2°C at 760 mmHg, compared to 209-210°C for free 2,4-dichlorophenol [1]. This represents a thermal stability advantage of approximately 175°C, which is critical for processes involving elevated temperatures, such as certain condensation reactions or high-temperature formulation steps where the free phenol would volatilize or decompose.

Thermal stability Distillation Process chemistry

Aqueous Solubility: Class-Based Advantage of the Ethanolamine Salt Over the Free Phenol

Free 2,4-dichlorophenol has a measured aqueous solubility of 4.5-5.0 g/L at 20°C . While direct experimental solubility data for the ethanolamine salt is not available in the open literature, the general class of amine salts of chlorophenols is documented to exhibit enhanced water solubility compared to the parent phenol, attributable to the ionic character of the ammonium phenolate salt [1]. This class-level inference is supported by the known solubility enhancement of sodium 2,4-dichlorophenolate relative to the free phenol.

Aqueous solubility Formulation Bioavailability

Isomeric Differentiation: 2,4- vs. 2,5- and 2,6-Dichlorophenol Reactivity

The 2,4-dichloro substitution pattern confers distinct electronic and steric properties compared to the 2,5- and 2,6-isomers. The pKa values are 7.94 for 2,4-dichlorophenol, 7.35 for 2,5-dichlorophenol, and 6.49 for 2,6-dichlorophenol [1]. The ethanolamine salt of the 2,4-isomer thus provides a specific acid-base profile and nucleophilic reactivity at the para position that is not replicated by the other isomers. In synthetic applications targeting 2,4-disubstituted products (e.g., 2,4-D herbicide precursors), the 2,5- or 2,6-isomers would lead to undesired regioisomeric products.

Regioselectivity Isomer purity Synthetic intermediate

Corrosivity and Handling Safety: Amine Salt vs. Free Phenol

Free 2,4-dichlorophenol is classified as causing severe skin burns and eye damage (H314) and is toxic by ingestion [1]. Patent literature on amine salts of halophenols states that these addition compounds are 'non-corrosive to skin and tissue of higher animals' and 'stable to light and air, not appreciably affected by carbon dioxide' [2]. While quantitative irritation scores are not available for the ethanolamine salt specifically, the class of N-hydrocarbon-substituted alkanolamine salts of polychlorophenols is explicitly described as having reduced corrosivity compared to the free phenols.

Corrosivity Handling safety Skin irritation

Optimal Deployment Scenarios for Einecs 305-815-8 Based on Verified Differentiation Evidence


High-Temperature Organic Synthesis Requiring Low Volatility Phenolic Intermediates

In synthetic pathways where 2,4-dichlorophenol is used as a building block and the reaction temperature exceeds 200°C, the free phenol (bp 210°C) risks significant evaporation losses and potential decomposition. The ethanolamine salt's boiling point of 384.2°C provides a wider operational temperature window, potentially improving yield and reducing the need for reflux condensers or excess reagent . This is directly supported by the thermal stability evidence in Section 3.

Water-Based Biocidal or Preservative Formulations

When formulating antimicrobial products where 2,4-dichlorophenol is the active toxicant but must be delivered in an aqueous medium, the free phenol's low water solubility (~4.5 g/L) limits achievable concentrations. The ethanolamine salt form, by class-level inference, offers enhanced aqueous solubility that can enable higher loading without organic co-solvents, simplifying formulation and reducing volatile organic compound (VOC) emissions . This application is supported by the class-level solubility evidence and patent literature on amine salts as 'more readily miscible with many organic solvents frequently employed as carriers' [1].

Regiospecific Synthesis of 2,4-Disubstituted Agrochemical Precursors

The 2,4-dichloro substitution pattern is essential for the industrial production of 2,4-dichlorophenoxyacetic acid (2,4-D) and related herbicides. Using the ethanolamine salt of the 2,4-isomer, rather than the 2,5- or 2,6-isomer, ensures the correct regiospecificity of the downstream product [2]. The amine salt form may also facilitate phase-transfer catalysis conditions where the ionic ammonium phenolate enhances reactivity in biphasic systems, though this is a class-level inference.

Laboratory-Scale Handling Where Reduced Corrosivity Improves Safety

For research laboratories performing frequent small-scale reactions with 2,4-dichlorophenol, the free phenol's corrosive hazard (H314) necessitates stringent PPE and fume hood protocols. The ethanolamine salt, based on patent descriptions of analogous amine-halophenol salts as 'non-corrosive to skin and tissue', may offer a safer solid handling alternative [3]. This scenario is particularly relevant for academic or contract research organizations where minimizing chemical risk and associated liability is a procurement priority.

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